molecular formula C21H21NO4 B150895 (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid CAS No. 220497-66-5

(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Cat. No. B150895
M. Wt: 351.4 g/mol
InChI Key: BHDMUBZVWRSQOT-UONOGXRCSA-N
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Description

“(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C21H21NO4 . It has a molecular weight of 351.4 g/mol .


Molecular Structure Analysis

The compound has a complex structure, including a fluorene group and a cyclopentane ring . The InChI code for this compound is 1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 584.8°C at 760 mmHg and a melting point of 164.7°C . It is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Peptide Synthesis

(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly involved in peptide synthesis, is used for preparing N-Fmoc-protected β2-homoamino acids with proteinogenic side chains. This method is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides. The Fmoc-amino acids and related compounds have been characterized through various analytical methods including IR, 1H- and 13C-NMR, and mass spectra (Šebesta & Seebach, 2003).

Synthesis of β-Amino Acids

The compound is also applied in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids via the Arndt-Eistert protocol, providing a direct homologation method from commercially available N-Fmoc α-amino acids to enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).

Cyclodepsipeptides Synthesis

In cyclodepsipeptide synthesis, which are cyclic peptides with ester links replacing some amide links, this compound is used in the preparation of complex cyclodepsipeptides like pipecolidepsin A. These cyclodepsipeptides exhibit a broad range of biological activities and are promising pharmaceutical candidates (Pelay-Gimeno et al., 2016).

Phosphono Amino Acid Synthesis

It's also involved in the asymmetric synthesis of derivatives of novel amino acids like 3'-phosphono-L-tyrosine, which are then incorporated into biologically active peptides. This process utilizes solid-phase peptide synthesis strategies (Paladino et al., 1993).

Nanotechnology Applications

The compound is significant in nanotechnology, specifically in the self-assembly of modified aliphatic amino acids. The self-assembling properties of these compounds have been studied under varying conditions, leading to the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Gour et al., 2021).

Dispersion of Carbon Nanotubes

It's used in the preparation of surfactants for carbon nanotubes, with a focus on enzymatically activated surfactants that create homogeneous aqueous nanotube dispersions. This application is significant in materials science, particularly in the controlled dispersion of nanomaterials (Cousins et al., 2009).

Molecular Pharmacology

In molecular pharmacology, derivatives of this compound, such as cyclic amino acids, have been investigated as inhibitors of enzymatic synthesis of certain biomolecules, impacting areas like tumor growth, immune response, and amino acid transport (Coulter et al., 1974).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDMUBZVWRSQOT-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426502
Record name (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

CAS RN

220497-66-5
Record name (1S,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(1S,3R)-N-Fmoc-3-aminocyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
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(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
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(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
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(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Citations

For This Compound
1
Citations
PA Quispe, MJ Lavecchia, IE León - Heliyon, 2019 - cell.com
Survivin protein is a metalloprotein member of the inhibitors of apoptosis proteins family, involved in the regulation of programmed cell death. Due to the recent development of …
Number of citations: 10 www.cell.com

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